molecular formula C19H11NO5 B2732560 (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 622360-94-5

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No.: B2732560
CAS No.: 622360-94-5
M. Wt: 333.299
InChI Key: JNYDYIVIDLEVMT-YVLHZVERSA-N
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Description

The compound “(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate” features a benzofuran core substituted with a pyridin-4-ylmethylene group at the 2-position and a furan-2-carboxylate ester at the 6-position. Its Z-configuration ensures a specific spatial arrangement, influencing molecular interactions and stability. The pyridine ring at the 4-position may facilitate hydrogen bonding or π-π stacking in biological systems, while the furan ester contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO5/c21-18-14-4-3-13(24-19(22)15-2-1-9-23-15)11-16(14)25-17(18)10-12-5-7-20-8-6-12/h1-11H/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYDYIVIDLEVMT-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core, a pyridine ring, and a furan-2-carboxylate moiety. Its molecular formula is C21H17N2O6C_{21}H_{17}N_{2}O_{6}, indicating the presence of multiple functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC21H17N2O6
Molecular Weight393.37 g/mol
IUPAC Name(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
InChI KeyPEJHQIHWDYTBHM-GRSHGNNSSA-N

The biological activity of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, including:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated for its effects on procaspase-3 activation in cancer cell lines. A study reported that derivatives of this compound exhibited significant caspase-3 activation, which is crucial for inducing apoptosis in cancer cells.

CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
8j99 ± 10
8k114 ± 10
DMSO7 ± 1

This data suggests that (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran derivatives could serve as promising candidates for further development in cancer therapy by promoting apoptosis through procaspase activation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity and leading to cell death. Studies have documented its effectiveness against various bacterial strains, indicating a broad-spectrum antimicrobial activity.

Case Studies

  • Study on Anticancer Effects : A series of experiments conducted on U937 and MCF-7 cell lines demonstrated that the compound could induce apoptosis through the activation of procaspase pathways. The study concluded that the presence of specific functional groups within the compound was vital for its anticancer efficacy .
  • Antioxidant Properties : Research into the antioxidant capabilities of related benzofuran compounds showed that they could inhibit lipid peroxidation in liver microsomes, suggesting potential protective effects against oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in the Benzylidene Substituent

The benzylidene group (at the 2-position of benzofuran) varies significantly among analogs:

  • 4-Chlorophenylmethylene (e.g., in [(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate): The electron-withdrawing chlorine enhances lipophilicity (XLogP3 = 5) and may introduce halogen-bonding interactions .

Variations in the Ester Group

The ester moiety at the 6-position influences electronic and steric properties:

  • Furan-2-carboxylate : Present in the target compound, this group balances lipophilicity (XLogP3 ~4–5) and compact size, favoring membrane permeability .
  • 1,3-Benzodioxole-5-carboxylate (e.g., in [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate): The dioxole ring adds steric bulk and π-system complexity, which may improve binding to aromatic residues in proteins .

Physicochemical and Computed Properties

Compound (Substituents) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Target (pyridin-4-ylmethylene, furan) ~366–392* ~4–5 5–6 4–5
4-Chlorophenyl variant 366.7 5 5 4
2,4-Dimethoxyphenyl variant 392.09 N/A 7 4
1,3-Benzodioxole variant 387.07 N/A 7 5

*Estimated based on analogs.

Q & A

Q. What practices validate the compound’s mechanism of action in complex systems?

  • Methodological Answer :
  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) in live-cell imaging.
  • Gene silencing : siRNA knockdown of putative targets (e.g., EGFR) to observe activity loss.
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2} > 4 h) and tissue distribution in murine models .

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